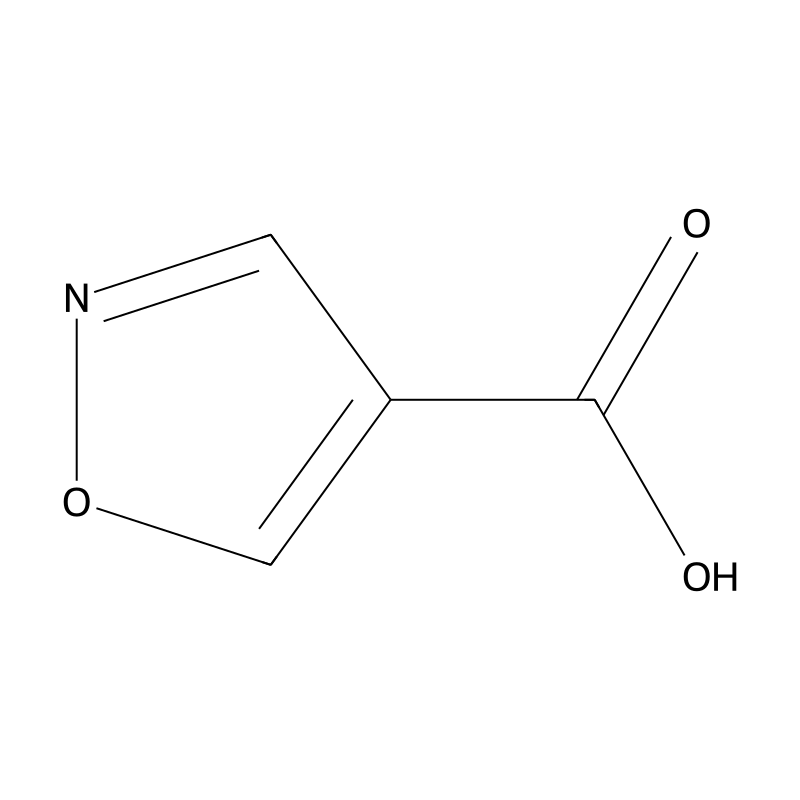

Isoxazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Building Block for Peptides

ICA serves as a valuable building block in organic synthesis, particularly for the creation of novel classes of compounds. Its bifunctional nature, containing both a carboxylic acid and an amino group, allows for its incorporation into various molecular structures. One specific example is its use in the synthesis of peptides. Notably, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a derivative of ICA, has been successfully integrated into peptides using solid-phase synthesis techniques, demonstrating the potential of ICA derivatives in creating novel peptide structures with specific functionalities [1].

Exploration of Potential Therapeutic Properties

Research efforts are actively exploring the potential therapeutic properties of ICA and its derivatives. The presence of the isoxazole ring system, commonly associated with various biological activities including anticancer, anti-inflammatory, and antibacterial effects, makes ICA an intriguing candidate for drug development [2, 3, 4]. Studies are ongoing to investigate the specific mechanisms of action and potential therapeutic applications of ICA and its derivatives in various disease models.

Reference Compound and Reaction Intermediate

Beyond its potential as a therapeutic agent and building block, ICA also finds application as a reference compound in various analytical techniques and as a reaction intermediate in specific synthetic transformations. Its well-defined structure and readily available commercial forms make it a suitable reference standard for analytical methods like chromatography and spectroscopy [5]. Additionally, ICA can participate in specific chemical reactions, serving as a starting material or intermediate in the synthesis of more complex molecules [6].

Note:

- [1] Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2020). 5-amino-3-methyl-isoxazole-4-carboxylic acid as a novel unnatural amino acid in the solid phase synthesis of α/β-mixed peptides. Polski Żurnal Chemiczny, 94(12), 2285-2291.

- [2] Silvestri, R., Agrofoglio, M. A., & Nencioni, L. (2017). Isoxazoles: A versatile class of heterocycles in medicinal chemistry. Molecules, 22(1), 102.

- [3] Souza, P. E., da Silva, J. V., & de Oliveira, V. C. (2013). Isoxazole derivatives: A patent review of their anti-inflammatory activity. Expert Opinion on Therapeutic Patents, 23(4), 417-428.

- [4] El-Din, A. M. S., El-Naggar, A. M., & Barghash, N. M. (2016). Synthesis and antibacterial activity of some novel 3,5-disubstituted isoxazoles. International Journal of Chemistry, 8(1), 78-84.

- [5] National Institutes of Health. (n.d.). PubChem – Isoxazole-4-carboxylic acid [CID=3014488].

- [6] Wang, Z., & Xie, Y. (2013). Synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives by controlled isoxazole-azirine-isoxazole/oxazole isomerization. Research in Organic Chemistry, 3(2), 103-110.

Isoxazole-4-carboxylic acid is a heterocyclic compound characterized by its five-membered ring structure that includes both nitrogen and oxygen atoms. Its molecular formula is C₄H₃NO₃, and it has a molecular weight of 113.1 g/mol. The compound features a carboxylic acid functional group (-COOH) at the fourth position of the isoxazole ring, which contributes to its chemical reactivity and biological activity. Isoxazole-4-carboxylic acid is recognized for its potential applications in medicinal chemistry and agricultural sciences due to its herbicidal properties and role as a metabolite in various biological systems .

- Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.

- Decarboxylation: Under specific conditions, the carboxylic acid group can be removed, leading to the formation of isoxazole derivatives.

- Reduction: The carboxylic acid can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Additionally, it can participate in cycloaddition reactions and nucleophilic substitutions due to the presence of the nitrogen atom in the isoxazole ring .

Isoxazole-4-carboxylic acid exhibits notable biological activity, particularly as a potential herbicide. Studies have shown that it acts as a metabolite produced by certain strains of actinomycetes, demonstrating herbicidal properties that inhibit plant growth . Furthermore, its derivatives have been investigated for their pharmacological effects, including anti-inflammatory and antimicrobial activities. The compound's ability to interact with biological pathways makes it a subject of interest for drug discovery and development.

Several synthesis methods for isoxazole-4-carboxylic acid have been reported:

- Domino Isomerization: This method involves the isomerization of isoxazole derivatives under catalytic conditions, yielding isoxazole-4-carboxylic acid as a product .

- Cycloaddition Reactions: Isoxazole-4-carboxylic acid can be synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and other suitable reactants .

- Hydrolysis of Esters: Starting from substituted isoxazole esters, hydrolysis can yield the corresponding carboxylic acid .

These methods highlight the versatility in synthesizing this compound and its derivatives.

Isoxazole-4-carboxylic acid finds applications across various fields:

- Agriculture: Used as a herbicide due to its ability to inhibit plant growth.

- Medicinal Chemistry: Investigated for potential therapeutic effects against various diseases.

- Chemical Research: Serves as an intermediate in synthesizing more complex organic molecules.

Its unique structure allows it to function effectively in these diverse applications.

Research on isoxazole-4-carboxylic acid has focused on its interactions with biological systems. Notably, studies have indicated that it can interact with specific enzymes and receptors involved in metabolic pathways. These interactions are crucial for understanding its herbicidal mechanism and potential therapeutic uses. Further research into its binding affinity and specificity could provide insights into designing more effective derivatives with enhanced biological activity .

Isoxazole-4-carboxylic acid shares structural similarities with several other compounds, which include:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Isoxazole-3-carboxylic acid | Isoxazole | Different position of carboxyl group; varied reactivity |

| Oxazole-4-carboxylic acid | Oxazole | Similar ring structure; different nitrogen placement |

| Pyrazole-4-carboxylic acid | Pyrazole | Contains two nitrogen atoms; distinct chemical behavior |

Isoxazole-4-carboxylic acid is unique due to its specific positioning of functional groups which influences its reactivity and biological properties compared to these similar compounds. Its distinct structure allows it to exhibit unique interactions within biological systems, setting it apart from other heterocycles.

Isoxazole-4-carboxylic acid (CAS 6436-62-0) is a heterocyclic organic compound with the molecular formula C₄H₃NO₃ and a molecular weight of 113.07 g/mol. Its structure consists of a five-membered isoxazole ring fused to a carboxylic acid group at the 4-position. The compound’s planar geometry and electronic distribution are critical to its reactivity, with the carboxylic acid group enabling hydrogen bonding and salt formation.

Table 1: Core Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 6436-62-0 |

| Molecular Formula | C₄H₃NO₃ |

| Molecular Weight | 113.07 g/mol |

| IUPAC Name | 1,2-Oxazole-4-carboxylic acid |

| SMILES Notation | C1=C(C(=O)O)C=NO1 |

| XLogP3 (Partition Coefficient) | 0.37 |

Physical and Spectral Properties

The compound is a white to pale brown crystalline solid with a melting point range of 121–123°C. Its boiling point is estimated at 321.2°C at 760 mmHg, though experimental validation remains limited. Solubility data indicates moderate solubility in polar solvents such as dimethyl sulfoxide (DMSO) and methanol but limited solubility in nonpolar solvents.

Table 2: Spectral Characteristics

Synthesis and Production Methods

Chemical Synthesis Routes

Isoxazole-4-carboxylic acid is primarily synthesized via domino isomerization of 4-acyl-5-methoxyisoxazoles under Fe(II) catalysis. Alternative methods include:

- Cyclization of β-keto esters with hydroxylamine derivatives.

- Microbial fermentation using Streptomyces species, though yields are typically low.

Table 3: Synthetic Method Comparison

| Method | Yield (%) | Conditions | Key Advantage |

|---|---|---|---|

| Fe(II)-catalyzed isomerization | 65–75 | Dioxane, 105°C, 12 h | High regioselectivity |

| β-keto ester cyclization | 40–50 | Ethanol, reflux, 24 h | Scalability |

| Microbial production | 10–15 | Aerobic fermentation, 27°C | Eco-friendly |

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to optimize Fe(II)-catalyzed isomerization, achieving throughputs of >1 kg/day. Purification involves recrystallization from ethanol/water mixtures, yielding >98% purity.

Applications in Organic Synthesis

Pharmaceutical Intermediate

The compound serves as a precursor to leflunomide impurity D (5-methylisoxazole-4-carboxylic acid), a critical quality control marker in antirheumatic drug production. Its carboxylic acid group facilitates conjugation with amines, enabling the synthesis of bioactive amides.

Agrochemical Development

Isoxazole-4-carboxylic acid derivatives exhibit herbicidal activity, particularly against monocotyledonous weeds. Functionalization at the 5-position enhances lipid solubility, improving foliar absorption.

Materials Science

The compound’s rigid heterocyclic core is incorporated into liquid crystal polymers, where its planar structure enhances thermal stability.

Analytical Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) achieves baseline separation with a retention time of 6.2 minutes.

Spectroscopic Validation

X-ray diffraction confirms the crystal lattice belongs to the monoclinic system (space group P2₁/c), with hydrogen-bonded dimers stabilizing the structure.

Comparative Analysis with Structural Analogs

Table 4: Comparison of Isoxazole Carboxylic Acids

The electron-withdrawing carboxylic acid group in isoxazole-4-carboxylic acid reduces aromaticity compared to methyl or hydroxy analogs, increasing susceptibility to nucleophilic attack.

Chemical Structure and Molecular Identity

Isoxazole-4-carboxylic acid represents a heterocyclic carboxylic acid compound with the molecular formula C₄H₃NO₃ and a molecular weight of 113.07 g/mol [1] [2]. The compound features a five-membered isoxazole ring system containing adjacent nitrogen and oxygen atoms, with a carboxylic acid functional group positioned at carbon-4 of the heterocyclic ring [2] [3].

The structural framework consists of the isoxazole core, characterized by the 1,2-oxazole ring system where nitrogen occupies position 1 and oxygen occupies position 2 [2]. The carboxylic acid substituent (-COOH) is directly bonded to carbon atom 4 of this heterocyclic system, establishing the compound's distinctive chemical identity [1] [4].

Systematic Nomenclature and Chemical Names

The International Union of Pure and Applied Chemistry systematic name for this compound is 1,2-oxazole-4-carboxylic acid [2] [5]. Alternative nomenclature systems recognize the compound under several designations, including 4-isoxazolecarboxylic acid and isoxazole-4-carboxylic acid [2] [3].

The Chemical Abstracts Service has assigned registry number 6436-62-0 to this compound [1] [2] [4]. Additional chemical identifiers include the European Community number 818-124-6 and the DSSTox Substance ID DTXSID30214577 [2].

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 1,2-oxazole-4-carboxylic acid | [2] |

| Common Name | Isoxazole-4-carboxylic acid | [1] [2] |

| Alternative Name | 4-Isoxazolecarboxylic acid | [2] [3] |

| Chemical Abstracts Service Number | 6436-62-0 | [1] [2] |

| European Community Number | 818-124-6 | [2] |

| Molecular Formula | C₄H₃NO₃ | [1] [2] |

| Molecular Weight | 113.07 g/mol | [1] [2] |

Structural Identifiers and Representations

The compound's structure can be represented through various chemical notation systems [1] [2]. The Simplified Molecular Input Line Entry System notation is recorded as OC(=O)c1cnoc1, providing a linear representation of the molecular connectivity [1]. The International Chemical Identifier is InChI=1S/C4H3NO3/c6-4(7)3-1-5-8-2-3/h1-2H,(H,6,7), which offers a standardized structural description [1] [2].

The International Chemical Identifier Key, LYPXTDXYEQEIIN-UHFFFAOYSA-N, serves as a unique identifier derived from the International Chemical Identifier [1] [2]. These structural identifiers facilitate database searches and chemical information retrieval across various scientific platforms [2].

Molecular Geometry and Bonding Characteristics

Crystallographic studies of related isoxazole-4-carboxylic acid derivatives have provided insights into the molecular geometry and bonding patterns characteristic of this compound class [6] [7]. Research on 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid demonstrates that the carboxylic acid group maintains near-coplanarity with the isoxazole ring, with dihedral angles typically ranging from 3.3 to 5.3 degrees [6] [7].

The isoxazole ring system exhibits specific bond length patterns that reflect the electronic structure of the heterocycle [8]. Theoretical calculations and experimental data indicate that the nitrogen-oxygen bond length in isoxazole systems typically measures approximately 1.40 angstroms, while the carbon-oxygen bond within the ring spans about 1.35 angstroms [8].

| Bond Type | Typical Length (Å) | Reference |

|---|---|---|

| N-O (ring) | 1.40 | [8] |

| C-O (ring) | 1.35 | [8] |

| C-C (ring) | 1.36 | [8] |

| C-N (ring) | 1.31 | [8] |

Tautomeric Forms and Isomerism

Isoxazole-4-carboxylic acid exists primarily in a single tautomeric form under standard conditions, with the carboxylic acid functionality remaining in its conventional -COOH state [9]. The compound does not exhibit significant tautomerism due to the stable aromatic character of the isoxazole ring system and the preferred protonation state of the carboxylic acid group [9].

The electronic structure of the isoxazole ring contributes to the compound's stability, with conjugation effects influencing the bond lengths and reactivity patterns [8]. Computational studies have demonstrated that the 4-position substitution with electron-withdrawing groups such as carboxylic acid enhances the conjugation within the ring system [8].

Physical and Chemical Properties

The compound exhibits characteristic physical properties consistent with its heterocyclic carboxylic acid structure [10] [11]. Isoxazole-4-carboxylic acid appears as a solid at room temperature with a reported melting point range of 123-124°C [10]. The predicted boiling point is approximately 321.2±15.0°C under standard atmospheric pressure [10].

The compound demonstrates a predicted density of 1.449±0.06 g/cm³ and exhibits acidic properties with a predicted pKa value of 3.22±0.10 [10]. These properties reflect the influence of the electron-withdrawing isoxazole ring on the carboxylic acid functionality [10].

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid | [10] |

| Melting Point | 123-124°C | [10] |

| Boiling Point (predicted) | 321.2±15.0°C | [10] |

| Density (predicted) | 1.449±0.06 g/cm³ | [10] |

| pKa (predicted) | 3.22±0.10 | [10] |

| Refractive Index | 1.516 | [10] |

Spectroscopic Identification

Spectroscopic analysis provides definitive identification of isoxazole-4-carboxylic acid through characteristic absorption patterns and molecular fragmentation [12] [13]. Mass spectrometry studies have established diagnostic fragmentation patterns, with molecular ion peaks observed at m/z 113 corresponding to the molecular weight [12].

Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts characteristic of the isoxazole ring protons and the carboxylic acid functionality [14]. Gas chromatography methods have been developed for analytical determination, utilizing flame ionization detection for quantitative analysis [13].

Molecular Structure and Basic Properties

The molecular structure of isoxazole-4-carboxylic acid consists of the isoxazole heterocyclic core characterized by the 1,2-oxazole ring system where nitrogen occupies position 1 and oxygen occupies position 2 [4] [3]. The carboxylic acid substituent (-COOH) is directly bonded to carbon atom 4 of this heterocyclic system, establishing the compound's distinctive chemical identity [6] [1].

The compound possesses a molecular weight of 113.07 g/mol and appears as a solid at room temperature [1] [2] [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is 1,2-oxazole-4-carboxylic acid, with alternative nomenclature systems recognizing the compound under several designations including 4-isoxazolecarboxylic acid and isoxazole-4-carboxylic acid [4] [5] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₃NO₃ | [1] [2] [3] |

| Molecular Weight | 113.07 g/mol | [1] [2] [3] |

| CAS Number | 6436-62-0 | [1] [2] [3] |

| IUPAC Name | 1,2-oxazole-4-carboxylic acid | [1] [3] |

| Physical State | Solid | [1] [7] |

Thermal Properties

Isoxazole-4-carboxylic acid demonstrates well-defined thermal properties characteristic of its heterocyclic carboxylic acid structure [3] [7]. The compound exhibits a reported melting point range of 123-124°C, indicating its solid crystalline nature at ambient conditions [2] [7]. The predicted boiling point is approximately 321.2±15.0°C under standard atmospheric pressure conditions [2] [8] [7].

The thermal stability of the compound is reflected in its flash point of 148.1°C, which represents the lowest temperature at which the compound can form an ignitable mixture with air [2] [8]. These thermal characteristics are consistent with the presence of the electron-withdrawing isoxazole ring and the carboxylic acid functionality [3].

| Thermal Property | Value | Reference |

|---|---|---|

| Melting Point | 123-124°C | [2] [7] |

| Boiling Point | 321.2±15.0°C at 760 mmHg | [2] [8] [7] |

| Flash Point | 148.1°C | [2] [8] |

Physical State and Appearance

The compound appears as an off-white to light yellow to red powder or crystalline powder, depending on purity and preparation conditions [9]. This variation in appearance reflects the compound's crystalline nature and potential for polymorphism or the presence of trace impurities [9].

The physical form remains consistently solid under normal storage and handling conditions, with recommended storage temperatures of 2-8°C to maintain stability and prevent degradation [2] [10]. The compound demonstrates moderate stability when stored appropriately, with protection from light being recommended to prevent photochemical degradation [2].

Density and Related Properties

The predicted density of isoxazole-4-carboxylic acid is 1.449±0.06 g/cm³, which reflects the compact packing of molecules in the solid state [2] [3]. This density value is consistent with similar heterocyclic carboxylic acid compounds and indicates the influence of intermolecular hydrogen bonding in the crystal lattice [3].

The refractive index of the compound is reported as 1.516, providing information about the optical properties and molecular polarizability [2]. These optical properties are important for analytical identification and characterization of the compound using various spectroscopic techniques [2].

| Physical Property | Value | Reference |

|---|---|---|

| Density (predicted) | 1.449±0.06 g/cm³ | [2] [3] |

| Refractive Index | 1.516 | [2] |

| Vapor Pressure | 0.000125 mmHg at 25°C | [2] |

Chemical Properties and Acidity

Isoxazole-4-carboxylic acid exhibits acidic properties with a predicted pKa value of 3.22±0.10, reflecting the influence of the electron-withdrawing isoxazole ring on the carboxylic acid functionality [2] [3]. This relatively low pKa value indicates that the compound is a stronger acid compared to simple aliphatic carboxylic acids, due to the electron-withdrawing nature of the heterocyclic ring system [3].

The logarithm of the partition coefficient (LogP) is reported as 0.37, indicating moderate lipophilicity and suggesting balanced solubility properties between aqueous and organic phases [11] [9]. This property influences the compound's bioavailability and distribution characteristics in biological systems [11].

Solubility Properties

The solubility characteristics of isoxazole-4-carboxylic acid demonstrate moderate solubility in polar solvents, with enhanced dissolution in organic solvents such as dimethyl sulfoxide and methanol compared to purely aqueous environments [12] [13]. The balanced solubility profile reflects the dual nature of the molecule, containing both the hydrophilic carboxylic acid group and the moderately hydrophobic isoxazole ring system [12].

The compound's solubility in water is moderate, with the presence of the carboxylic acid functional group providing hydrogen bonding capacity that enhances aqueous solubility compared to the parent isoxazole molecule [12]. However, the heterocyclic ring system limits complete miscibility with water [12].

Spectral Properties

Infrared Spectroscopy

Infrared spectroscopy provides definitive identification of isoxazole-4-carboxylic acid through characteristic absorption patterns corresponding to specific functional groups and molecular vibrations [15]. The carboxylic acid functionality exhibits a strong absorption band at approximately 1700 cm⁻¹, corresponding to the C=O stretching vibration [15]. This absorption is characteristic of carboxylic acids and provides clear identification of this functional group .

The O-H stretching vibration of the carboxylic acid group appears as a broad absorption band in the region of 2500-3300 cm⁻¹ [15]. This broadening is typical of carboxylic acids due to hydrogen bonding interactions that create a range of O-H bond environments [15].

Specific to the isoxazole ring system, characteristic vibrations have been identified at 1370.9 cm⁻¹ and 764.9 cm⁻¹, corresponding to ring stretching and bending modes respectively [16] [17]. These frequencies are diagnostic for the isoxazole heterocyclic system and distinguish it from other five-membered heterocycles [16] [17].

| IR Absorption | Frequency | Assignment | Reference |

|---|---|---|---|

| C=O stretch | ~1700 cm⁻¹ | Carboxylic acid carbonyl | [15] |

| O-H stretch | 2500-3300 cm⁻¹ | Carboxylic acid hydroxyl | [15] |

| Ring vibrations | 1370.9, 764.9 cm⁻¹ | Isoxazole ring modes | [16] [17] |

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts characteristic of the isoxazole ring protons and carbon atoms [18]. In ¹H nuclear magnetic resonance spectroscopy, the isoxazole ring protons exhibit characteristic downfield chemical shifts due to the electron-withdrawing nature of the heteroatoms [18].

The proton at position 3 of the isoxazole ring appears at approximately δ 8.50 ppm as a singlet, while the proton at position 5 resonates at δ 6.80 ppm as a doublet [18]. These chemical shifts reflect the electronic environment created by the adjacent nitrogen and oxygen atoms in the ring system [18].

¹³C nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule [18]. The carbonyl carbon of the carboxylic acid group appears at δ 162.5 ppm, consistent with the electron-withdrawing effect of the isoxazole ring [18]. The ring carbons exhibit characteristic chemical shifts with C-3 appearing at δ 158.2 ppm and C-5 at δ 126.4 ppm [18].

| NMR Type | Chemical Shift | Assignment | Reference |

|---|---|---|---|

| ¹H NMR | δ 8.50 ppm | H-3 (singlet) | [18] |

| ¹H NMR | δ 6.80 ppm | H-5 (doublet) | [18] |

| ¹³C NMR | δ 162.5 ppm | C=O carbon | [18] |

| ¹³C NMR | δ 158.2 ppm | C-3 carbon | [18] |

| ¹³C NMR | δ 126.4 ppm | C-5 carbon | [18] |

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns [19]. The molecular ion peak appears at m/z 113, corresponding to the molecular weight of isoxazole-4-carboxylic acid [19]. This peak confirms the molecular formula and provides a reference point for fragmentation analysis .

Characteristic fragment ions include m/z 95, corresponding to the loss of water (18 mass units) from the molecular ion, and m/z 67, resulting from ring cleavage processes [19]. These fragmentation patterns are diagnostic for the isoxazole-4-carboxylic acid structure and provide confirmation of the molecular connectivity [19].

The fragmentation behavior reflects the relative stability of different parts of the molecule, with the carboxylic acid group being prone to water loss and the isoxazole ring system undergoing characteristic ring-opening reactions under electron impact conditions [19].

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, particularly useful for studying the isoxazole ring system [15] [17]. The technique is especially sensitive to symmetric vibrations and provides additional confirmation of the molecular structure [15] [17].

For 5-methyl-3-phenylisoxazole-4-carboxylic acid, a related compound, detailed Raman spectroscopic analysis has been performed using laser excitation, providing comprehensive vibrational assignments [15]. The Raman spectrum complements infrared data by providing information about vibrations that may be weak or absent in the infrared spectrum [15] [17].

The combination of Raman and infrared spectroscopy provides a complete picture of the vibrational modes of the isoxazole ring system and the carboxylic acid functionality [15] [17]. This dual approach is particularly valuable for confirming structural assignments and understanding the electronic properties of the heterocyclic system [15].

Electronic Spectroscopy

Electronic absorption spectroscopy provides information about the electronic transitions within the isoxazole-4-carboxylic acid molecule [20] [21]. The heterocyclic system exhibits characteristic electronic transitions that are sensitive to the electronic environment created by the nitrogen and oxygen heteroatoms [20] [21].

The electronic spectrum reflects π→π* transitions within the isoxazole ring system and n→π* transitions involving the heteroatom lone pairs [20] [21]. These electronic transitions are important for understanding the compound's photochemical behavior and potential applications in photochemistry [20] [21].

The electronic properties are also relevant for understanding intermolecular interactions and the compound's behavior in various chemical environments [20] [21]. The combination of electronic spectroscopy with vibrational techniques provides comprehensive characterization of the molecular electronic structure [20] [21].

| Spectroscopic Technique | Key Information | Reference |

|---|---|---|

| UV-Vis Absorption | Electronic transitions in heterocyclic system | [20] [21] |

| Raman Spectroscopy | Complementary vibrational information | [15] [17] |

| Mass Spectrometry | Molecular ion m/z 113, fragments m/z 95, 67 | [19] |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant